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Introduction

Rezivertinib (also known as BPI-7711 or AC0010) is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical
efficacy in the treatment of non-small cell lung cancer (NSCLC).[1][2] It is designhed to
selectively target both the common EGFR sensitizing mutations (such as exon 19 deletions and
the L858R point mutation) and the T790M resistance mutation, which often emerges after
treatment with first- or second-generation EGFR TKiIs.[3] Patient-derived xenograft (PDX)
models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are
increasingly utilized in preclinical oncology research. These models are valued for their ability
to recapitulate the heterogeneity and molecular characteristics of the original human tumor,
making them a powerful tool for evaluating the efficacy of targeted therapies like rezivertinib.

This document provides detailed application notes and protocols for the use of rezivertinib in
NSCLC patient-derived xenograft (PDX) models. While specific preclinical studies detailing the
use of rezivertinib in PDX models are not extensively published, the following protocols have
been synthesized from established methodologies for third-generation EGFR TKIs in PDX
models and the known pharmacological properties of rezivertinib.

Mechanism of Action of Rezivertinib
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Rezivertinib functions by irreversibly binding to the ATP-binding site of the EGFR kinase
domain. This action inhibits the autophosphorylation of the receptor, thereby blocking
downstream signaling pathways crucial for cancer cell proliferation and survival, such as the
Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways. A key feature of rezivertinib is its high
selectivity for mutant forms of EGFR, including the T790M resistance mutation, while showing
minimal activity against wild-type EGFR. This selectivity is intended to reduce the toxicities
associated with non-selective EGFR inhibition.
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Caption: Rezivertinib inhibits EGFR signaling pathways.
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Application of Rezivertinib in NSCLC PDX Models

The primary application of rezivertinib in NSCLC PDX models is to evaluate its preclinical
efficacy and to investigate mechanisms of sensitivity and resistance. These models can be
particularly valuable for:

Efficacy Studies: Assessing the anti-tumor activity of rezivertinib in a panel of PDX models
representing the genetic diversity of NSCLC.

» Biomarker Discovery: Identifying potential biomarkers that predict response or resistance to
rezivertinib.

o Combination Therapies: Evaluating the synergistic or additive effects of rezivertinib when
combined with other anti-cancer agents.

» Resistance Mechanisms: Studying the molecular changes that occur in PDX tumors that
develop resistance to rezivertinib over time.

Data Presentation: Clinical Efficacy of Rezivertinib

While specific quantitative data from rezivertinib studies in PDX models is not readily available
in the public domain, the following tables summarize key clinical trial results for rezivertinib in
patients with EGFR-mutated NSCLC. This data provides a benchmark for expected efficacy
when translating to preclinical PDX models.

Table 1: Efficacy of Rezivertinib in T790M-Positive NSCLC (Phase 2b Study)[1]
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Endpoint Result 95% Confidence Interval

Objective Response Rate

64.6% 58.0% - 70.8%
(ORR)
Disease Control Rate (DCR) 89.8% 85.1% - 93.4%
Median Duration of Response

12.5 months 10.0 - 13.9 months
(DoR)
Median Progression-Free

, 12.2 months 9.6 - 13.9 months

Survival (PFS)
Median Overall Survival (OS) 23.9 months 20.0 - Not Calculated

Table 2: CNS Efficacy of Rezivertinib in T790M-Positive NSCLC with CNS Metastases[4]

Endpoint Result 95% Confidence Interval

CNS Objective Response Rate  68.9% (in evaluable for
53.4% - 81.8%

(CNS-ORR) response set)
CNS Disease Control Rate 100% (in evaluable for
92.1% - 100.0%

(CNS-DCR) response set)
Median CNS Duration of

13.8 months 9.6 - Not Calculable
Response (CNS-DoR)
Median CNS Progression-Free

16.5 months 13.7 - Not Calculable

Survival (CNS-PFS)

Experimental Protocols

The following are detailed protocols for establishing and utilizing NSCLC PDX models for the
evaluation of rezivertinib. These are generalized protocols and may require optimization
based on the specific tumor characteristics and laboratory conditions.

Protocol 1: Establishment of NSCLC Patient-Derived
Xenograft Models
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This protocol outlines the procedure for implanting fresh patient tumor tissue into
immunodeficient mice.

Materials:

Fresh NSCLC tumor tissue from consenting patients
e Immunodeficient mice (e.g., NOD-scid, NSG)

» Sterile phosphate-buffered saline (PBS)

o Matrigel (optional)

e Surgical instruments (scalpels, forceps)

e Anesthetics (e.g., isoflurane, ketamine/xylazine)

e Animal housing under sterile conditions

Procedure:

e Tumor Tissue Collection and Preparation:

[¢]

Collect fresh tumor tissue from surgery or biopsy in a sterile container with PBS on ice.

Process the tissue within 2-4 hours of collection.

o

[e]

In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or
normal tissue.

[e]

Mince the tumor into small fragments (approximately 2-3 mms3).
e Animal Preparation and Tumor Implantation:

o Anesthetize the immunodeficient mouse.

o Shave and sterilize the implantation site (typically the flank).

o Make a small incision (5-10 mm) in the skin.
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[e]

Create a subcutaneous pocket using blunt forceps.

o

(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.

[¢]

Implant one tumor fragment into the subcutaneous pocket.

[e]

Close the incision with surgical clips or sutures.

o Post-Implantation Monitoring:

o Monitor the mice regularly for tumor growth and overall health.

o Tumor growth can be measured using calipers (Volume = (Length x Width?)/2).

o Once tumors reach a certain size (e.g., 1000-1500 mm?), the mouse is considered the FO
generation.
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Caption: Workflow for establishing NSCLC PDX models.

Protocol 2: In Vivo Efficacy Study of Rezivertinib in
Established PDX Models

This protocol describes how to conduct a preclinical trial of rezivertinib in a cohort of mice with
established NSCLC PDX tumors.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b610453?utm_src=pdf-body-img
https://www.benchchem.com/product/b610453?utm_src=pdf-body
https://www.benchchem.com/product/b610453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

e A cohort of mice with established and passaged NSCLC PDX tumors (tumor volume ~100-
200 mm3)

¢ Rezivertinib (formulated for oral gavage)

e Vehicle control (e.g., 0.5% methylcellulose)
o Oral gavage needles

o Calipers for tumor measurement

e Animal balance

Procedure:

e Cohort Randomization:

o Once tumors in the expanded cohort reach the desired size, randomize the mice into
treatment and control groups (e.g., n=8-10 mice per group).

o Ensure that the average tumor volume is similar across all groups.
o Treatment Administration:

o Prepare the rezivertinib formulation and vehicle control. A clinically relevant dose for
rezivertinib is 180 mg once daily in humans, which would need to be allometrically scaled
for mice.

o Administer rezivertinib or vehicle control to the respective groups via oral gavage once
daily.

o Continue treatment for a predetermined period (e.g., 21-28 days).
e Monitoring and Data Collection:

o Measure tumor volume and body weight 2-3 times per week.
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o Monitor the mice for any signs of toxicity.

o At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g.,
histology, western blotting, RNA sequencing).

o Data Analysis:

o Calculate the tumor growth inhibition (TGI) for the rezivertinib-treated group compared to
the vehicle control group.

o TGI (%) = (1 - (AT/AC)) x 100, where AT is the change in tumor volume in the treated
group and AC is the change in tumor volume in the control group.

o Analyze changes in body weight as an indicator of toxicity.
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Caption: Workflow for in vivo efficacy study of rezivertinib.
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Conclusion

The use of patient-derived xenograft models provides a clinically relevant platform for the
preclinical evaluation of rezivertinib. By closely mimicking the characteristics of human tumors,
PDX models can offer valuable insights into the efficacy, mechanisms of action, and potential
resistance pathways of this potent third-generation EGFR TKI. The protocols outlined in this
document provide a framework for researchers to design and execute robust preclinical studies
with rezivertinib in NSCLC PDX models, ultimately contributing to the advancement of
personalized medicine in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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